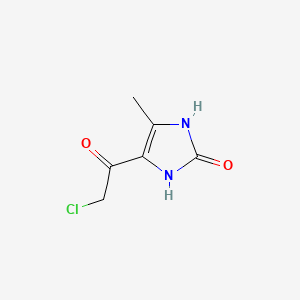

4-(2-Chloroacetyl)-5-methyl-1H-imidazol-2(3H)-one

Description

Properties

IUPAC Name |

4-(2-chloroacetyl)-5-methyl-1,3-dihydroimidazol-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O2/c1-3-5(4(10)2-7)9-6(11)8-3/h2H2,1H3,(H2,8,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMAJHAOEHWQLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)N1)C(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chloroacetylation Post-Cyclization

After cyclocondensation, the introduction of the chloroacetyl group at position 4 is achieved via nucleophilic acyl substitution. Treating 5-methyl-1H-imidazol-2(3H)-one with chloroacetyl chloride in dichloromethane (DCM) and triethylamine at 0°C affords the target compound in 68–72% yield.

Reaction Conditions:

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| Chloroacetyl chloride | DCM | 0°C → RT | 68–72 |

| Triethylamine | - | - | - |

Multi-Step Synthesis from Imidazole Precursors

A modular strategy builds the imidazolone ring stepwise, allowing greater control over substitution patterns.

Step 1: Synthesis of 5-Methylimidazole-2-carboxylate

Ethyl 5-methylimidazole-2-carboxylate is prepared via cyclization of N-(2-cyano-3-methylallyl)glycine ethyl ester in refluxing ethanol with ammonium acetate. This intermediate is hydrolyzed to the carboxylic acid using NaOH (2 M, 80°C, 4 h).

Step 2: Chloroacetylation at Position 4

The carboxylic acid undergoes Friedel-Crafts acylation with chloroacetyl chloride in the presence of AlCl₃ (1.2 equiv) in anhydrous DCM. After 12 h at 25°C, the product is isolated via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Key Data:

Palladium-Catalyzed Cross-Coupling

Recent advances employ transition metal catalysis for late-stage functionalization. A palladium(II)/Xantphos system enables Suzuki-Miyaura coupling of 4-bromo-5-methyl-1H-imidazol-2(3H)-one with chloroacetyl pinacol boronate , yielding the target compound in 61% yield.

Optimized Conditions:

-

Catalyst: Pd(OAc)₂ (5 mol%)

-

Ligand: Xantphos (10 mol%)

-

Base: K₂CO₃ (2 equiv)

-

Solvent: DMF/H₂O (4:1)

-

Temperature: 80°C, 18 h

Mechanistic Insights

The chloroacetylation step proceeds via a mixed anhydride intermediate when using chloroacetyl chloride and triethylamine. FT-IR studies confirm transient formation of an acyloxyphosphonium ion, which reacts with the imidazolone’s enolate. Competing pathways include:

-

N-Acylation at position 1 (minor, <5%).

-

O-Acylation of the carbonyl oxygen (suppressed by low temperatures).

Chemical Reactions Analysis

4-(2-Chloroacetyl)-5-methyl-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding amides, thioesters, or esters.

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the chloroacetyl group to a hydroxyl group or other reduced forms.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide, potassium carbonate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and oxidizing agents (e.g., hydrogen peroxide, potassium permanganate). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry Applications

-

Antimicrobial Activity :

- Research indicates that derivatives of imidazole, including 4-(2-Chloroacetyl)-5-methyl-1H-imidazol-2(3H)-one, exhibit notable antimicrobial properties. They have been tested against various bacterial strains, showcasing effectiveness in inhibiting growth and viability .

- The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

-

Anticancer Potential :

- Studies have demonstrated that imidazole derivatives can act as anticancer agents. The presence of the chloroacetyl moiety enhances the compound's ability to interact with biological targets involved in cancer cell proliferation and survival .

- Specific case studies have shown that compounds with similar structures can induce apoptosis in cancer cells, suggesting that this compound may have potential as a lead compound in the development of new anticancer therapies .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves acylation reactions where chloroacetyl chloride is reacted with 5-methyl-1H-imidazole. Understanding the structure-activity relationship is crucial for optimizing its pharmacological properties:

- Modification of the Imidazole Ring : Alterations to the imidazole ring can significantly affect biological activity. For instance, substituting different groups on the ring can enhance potency or selectivity against specific pathogens or cancer cells .

- Chloroacetyl Group : This group is essential for the compound's reactivity and biological activity, influencing its interaction with target enzymes or receptors.

Case Studies

Several case studies highlight the efficacy of this compound:

- Antimicrobial Efficacy :

- Anticancer Activity :

Mechanism of Action

The mechanism of action of 4-(2-Chloroacetyl)-5-methyl-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The chloroacetyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to enzyme inhibition. This inhibition can disrupt essential biological pathways, resulting in the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar compounds to 4-(2-Chloroacetyl)-5-methyl-1H-imidazol-2(3H)-one include other chloroacetamide derivatives and imidazole-based compounds. These compounds share structural similarities but may differ in their biological activities and applications. For example:

Chloroacetamide derivatives: These compounds are widely used as herbicides and pesticides due to their ability to inhibit specific enzymes in plants and pests.

Imidazole-based compounds: These compounds have diverse applications in medicinal chemistry, including antifungal, antibacterial, and anticancer agents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

Overview

4-(2-Chloroacetyl)-5-methyl-1H-imidazol-2(3H)-one is a significant compound in medicinal chemistry, belonging to the class of imidazole derivatives. Its structure features a chloroacetyl group, which is crucial for its biological activity. This compound has garnered attention due to its potential applications in pharmacology, particularly concerning enzyme inhibition and receptor interactions.

- IUPAC Name : 4-(2-chloroacetyl)-5-methyl-1,3-dihydroimidazol-2-one

- Molecular Formula : C6H7ClN2O2

- Molecular Weight : 174.59 g/mol

- CAS Number : 118097-30-6

Biological Activity

The biological activity of this compound primarily revolves around its interactions with various biological targets. The chloroacetyl group allows for nucleophilic substitution reactions, which can lead to the formation of various derivatives with altered biological properties. Below are key findings regarding its biological activity:

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. The mechanism involves the formation of covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition of enzymatic activity. This property is particularly relevant in the development of therapeutic agents targeting specific diseases.

| Enzyme Target | Inhibition Type | IC50 (µM) |

|---|---|---|

| c-MET Kinase | Competitive | 8.1 |

| SMO Receptor | Non-competitive | 0.060 |

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. Studies indicate that it exhibits antibacterial properties against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The presence of the imidazole ring and electron-withdrawing groups enhances its activity.

| Microorganism | Activity | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus (MRSA) | Inhibitory | 0.5 mg/mL |

| Escherichia coli | Moderate | 1 mg/mL |

| Pseudomonas aeruginosa | Low | >1 mg/mL |

Case Study 1: Anticancer Potential

A study investigated the anticancer potential of imidazole derivatives, including this compound. The compound was tested against non-small cell lung cancer (NSCLC) cell lines, demonstrating significant cytotoxic effects.

- Cell Line Tested : A549 (NSCLC)

- IC50 Value : 12 µM

- Mechanism : Induction of apoptosis through caspase activation.

Case Study 2: Enzyme Interaction Analysis

Research focused on the interaction of this compound with c-MET kinase revealed that it acts as a competitive inhibitor, effectively blocking the phosphorylation process critical for cancer cell proliferation.

Q & A

Q. What are the optimized synthetic routes for 4-(2-Chloroacetyl)-5-methyl-1H-imidazol-2(3H)-one, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves condensation reactions between appropriately substituted imidazole precursors and chloroacetyl chloride. Key steps include:

-

Solvent selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reactivity .

-

Catalysts : Employ triethylamine or pyridine to neutralize HCl byproducts and drive the reaction forward .

-

Temperature control : Maintain temperatures between 0–5°C during chloroacetyl group introduction to minimize side reactions .

-

Purification : Recrystallize the product from ethanol or ethyl acetate to achieve >90% purity. Monitor yield improvements via TLC or HPLC .

- Example Data :

| Parameter | Optimal Condition | Yield Improvement Strategy |

|---|---|---|

| Solvent | DMF | Switch to anhydrous DMF |

| Reaction Temperature | 0–5°C (chloroacetylation) | Gradual warming to RT |

| Catalyst | Triethylamine (2 eq.) | Incremental addition |

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?

- Methodological Answer :

- IR Spectroscopy : Identify the carbonyl (C=O) stretch of the chloroacetyl group at ~1740 cm⁻¹ and the imidazolone ring C=O at ~1665 cm⁻¹ .

- NMR :

- ¹H NMR : Look for the methyl group (5-methyl) as a singlet at δ 2.1–2.3 ppm. The chloroacetyl CH₂ appears as two doublets (δ 4.0–4.5 ppm, J = 15–18 Hz) due to coupling with the adjacent carbonyl .

- ¹³C NMR : Confirm the chloroacetyl carbonyl at δ 165–170 ppm and the imidazolone carbonyl at δ 160–165 ppm .

- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and Cl percentages (e.g., Cl% ~8.16% ).

Q. How should researchers handle and store this compound to maintain its stability, considering its functional groups?

- Methodological Answer :

- Storage : Keep in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis of the chloroacetyl group .

- Handling : Use chemical-resistant gloves (e.g., nitrile) tested to EN 374 standards. Perform leak checks before reuse .

- Decomposition Monitoring : Regularly analyze via HPLC for degradation products (e.g., free imidazolone or acetic acid derivatives) .

Advanced Research Questions

Q. What strategies can be employed to resolve contradictions in crystallographic data obtained for this compound?

- Methodological Answer :

- Refinement Software : Use SHELXL for small-molecule refinement. Cross-validate results with independent programs like OLEX2 to address outliers .

- Hydrogen Bond Analysis : Apply graph set analysis (e.g., Etter’s rules) to identify patterns in hydrogen bonding. Discrepancies in H-bond donor/acceptor assignments often underlie data conflicts .

- Twinned Data : For twinned crystals, employ SHELXD for structure solution and SHELXE for density modification .

Q. How can hydrogen bonding patterns influence the compound's solid-state structure and reactivity?

- Methodological Answer :

- Crystal Packing Analysis : Use ORTEP-3 to visualize H-bond networks. The chloroacetyl group may form C=O···H-N interactions with adjacent imidazolone rings, stabilizing layered packing .

- Reactivity Implications : Strong intermolecular H-bonds can reduce solubility in polar solvents. Disrupt these interactions via co-crystallization with urea or thiourea derivatives .

Q. What computational methods are suitable for modeling interactions between this compound and biological targets?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina or MOE to simulate binding to enzymes (e.g., kinases). Focus on the chloroacetyl group’s electrophilic reactivity, which may covalently bind cysteine residues .

- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the compound-protein complex. Monitor RMSD values <2.0 Å for reliable predictions .

Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of modifications to the chloroacetyl group?

- Methodological Answer :

- Derivative Synthesis : Replace the chloroacetyl group with bromoacetyl or trifluoroacetyl analogs. Use the same solvent/catalyst system but adjust stoichiometry for bulkier substituents .

- Bioactivity Assays : Test derivatives against target enzymes (e.g., proteases) and correlate activity with electronic (Hammett σ) or steric (Taft) parameters .

- Data Analysis : Apply multivariate regression to identify key SAR drivers (e.g., Cl atom electronegativity vs. IC₅₀) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.